molecular formula C16H20IP B8599124 Phosphonium, diethyldiphenyl-, iodide CAS No. 5271-36-3

Phosphonium, diethyldiphenyl-, iodide

Cat. No. B8599124
M. Wt: 370.21 g/mol
InChI Key: NEKFEYXDJYXFBJ-UHFFFAOYSA-M
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Patent
US08529868B2

Procedure details

50 g of diphenylphosphine were mixed with 150 ml of ethanol under nitrogen atmosphere. 37.12 g of potassium carbonate were then added to the mixture and the mixture was stirred. Finally, 125.73 g of ethyl iodide were added dropwise. After 48 hours at 50° C., the ethanol was removed. The product was then dissolved in chloroform. The chloroform was evaporated and the solid washed with diethyl ether and dried under vacuum. 98.45 g of diphenyl-diethyl-phosphonium iodide were obtained (98.5% wt. yield)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
37.12 g
Type
reactant
Reaction Step Two
Quantity
125.73 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:20]([I:22])[CH3:21].[CH2:23](O)[CH3:24]>>[I-:22].[C:8]1([P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:20][CH3:21])[CH2:23][CH3:24])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
37.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
125.73 g
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed
DISSOLUTION
Type
DISSOLUTION
Details
The product was then dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated
WASH
Type
WASH
Details
the solid washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[I-].C1(=CC=CC=C1)[P+](CC)(CC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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